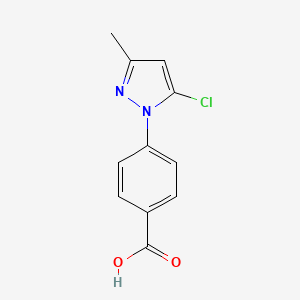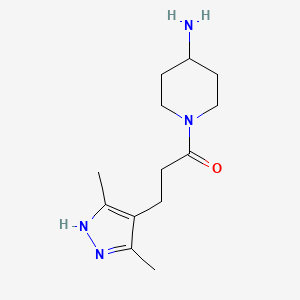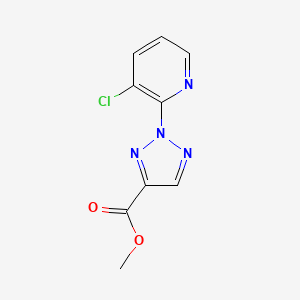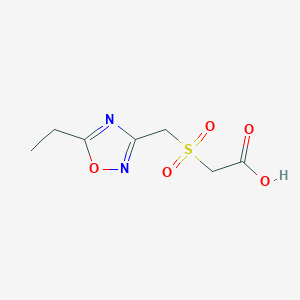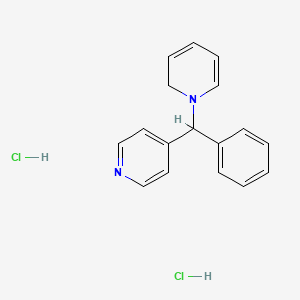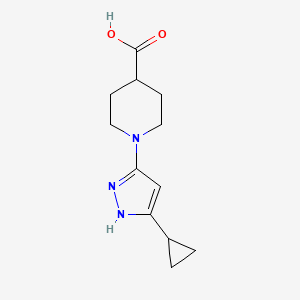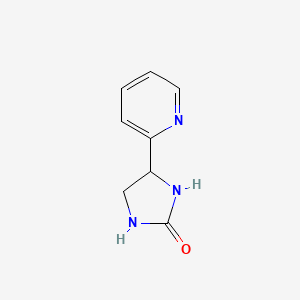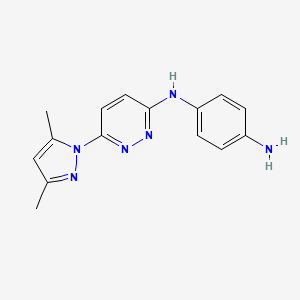
N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The structure of this compound features a pyrazole ring fused with a pyridazine ring, which is further connected to a benzene ring, making it a unique non-fused biheterocyclic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine typically involves the reaction of hydrazide derivatives with various isocyanates and isothiocyanates. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired product . The reaction conditions often include refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole or pyridazine derivatives.
Aplicaciones Científicas De Investigación
N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and receptors, leading to anti-inflammatory and antibacterial effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Known for its plant growth-stimulating activity.
3,5-Dimethyl-1H-pyrazole: A simpler analog with similar biological activities.
Uniqueness
N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine stands out due to its unique non-fused biheterocyclic structure, which imparts a wide range of biological activities.
Propiedades
Fórmula molecular |
C15H16N6 |
|---|---|
Peso molecular |
280.33 g/mol |
Nombre IUPAC |
4-N-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C15H16N6/c1-10-9-11(2)21(20-10)15-8-7-14(18-19-15)17-13-5-3-12(16)4-6-13/h3-9H,16H2,1-2H3,(H,17,18) |
Clave InChI |
OPIOSHWOFUPGNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778605.png)


![1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine](/img/structure/B11778628.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-3-carboxylic acid](/img/structure/B11778638.png)
